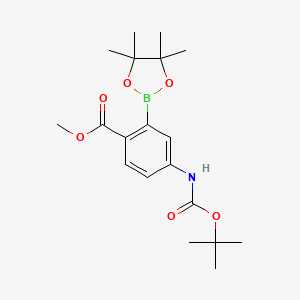

Methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-12-9-10-13(15(22)24-8)14(11-12)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHGCYZOUXMVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis. It is particularly useful in the protection of amines, preventing unwanted reactions at the nitrogen atom during synthesis.

Mode of Action

The compound introduces the Boc group into a variety of organic compounds. This is achieved through a direct and sustainable synthesis process enabled by flow microreactor systems. The Boc group shields the amine, allowing for selective reactions to occur at other sites within the molecule.

Biochemical Pathways

The introduction of the Boc group into organic compounds affects various biochemical pathways. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications. These include its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways.

Pharmacokinetics

The use of flow microreactor systems for the synthesis process suggests an efficient and versatile method, potentially impacting the bioavailability of the compound.

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS Number: 2304633-88-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 377.24 g/mol. It features a tert-butoxycarbonyl (Boc) group and a dioxaborolane moiety that may influence its reactivity and biological interactions. The IUPAC name reflects its complex structure:

- IUPAC Name : this compound

The primary mechanism of action for this compound involves the introduction of the Boc group into various organic compounds. This modification can enhance the solubility and bioavailability of the resulting compounds. The unique steric effects provided by the tert-butyl group may also influence interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures demonstrated MIC values ranging from 4–8 µg/mL against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species .

Anticancer Activity

Research has shown promising anticancer activity in related compounds:

- Cell Proliferation Inhibition : Compounds with similar structural motifs have exhibited IC50 values as low as 0.126 µM against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) .

- Selectivity Index : The selectivity index for these compounds indicates a significant differential effect on cancerous versus normal cells, suggesting potential for targeted cancer therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate:

- Absorption and Distribution : The use of flow microreactor systems in synthesis suggests improved bioavailability due to efficient absorption characteristics.

- Elimination Half-Life : Similar compounds have shown varied elimination half-lives in different species, impacting their therapeutic window and dosing regimens .

Study on Anticancer Efficacy

In a notable study involving an analog of this compound:

- Experimental Setup : Mice were injected with MDA-MB-231 cells followed by treatment with the compound over 30 days.

- Results : The treated mice displayed reduced metastatic nodules compared to controls. The compound outperformed established treatments like 5-Fluorouracil in terms of growth inhibition in vitro and in vivo .

Data Summary Table

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.24 g/mol |

| Antimicrobial MIC | 4–8 µg/mL against MRSA |

| Cancer Cell IC50 | 0.126 µM for MDA-MB-231 |

| Pharmacokinetic Profile | Improved bioavailability via microreactors |

| Selectivity Index | Significant differential effect on cancer vs. normal cells |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The introduction of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and bioavailability, making it a suitable candidate for drug development .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of arginase enzymes. Arginase plays a critical role in the urea cycle and is implicated in various pathological conditions including cancer and cardiovascular diseases. Inhibitors derived from this compound have shown effective inhibition against human arginases with IC50 values indicating strong efficacy . This positions this compound as a target for therapeutic interventions.

Organic Synthesis Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its ability to introduce the Boc group into various organic compounds facilitates the creation of complex molecules with enhanced functional properties. The compound's reactivity can be exploited in multi-step synthetic pathways to develop new pharmaceuticals and agrochemicals .

Flow Microreactor Systems

The synthesis of this compound can be optimized using flow microreactor systems. This method enhances the efficiency and sustainability of chemical reactions by allowing precise control over reaction conditions. Such systems are particularly useful for scaling up the production of this compound while maintaining high purity levels .

Biochemical Probes

Targeting Specific Pathways

The unique structure of this compound makes it an excellent biochemical probe for studying specific metabolic pathways. Its interaction with various enzymes can provide insights into the mechanisms of action in biological systems. This capability is crucial for understanding disease mechanisms and developing targeted therapies .

Data Table: Comparison of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity and enzyme inhibition | Effective against human arginases; anticancer potential |

| Organic Synthesis | Building block for complex organic molecules | Enhances stability and bioavailability |

| Biochemical Probes | Investigates metabolic pathways | Provides insights into disease mechanisms |

Case Studies

- Anticancer Research : A study explored the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations.

- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound inhibited human arginases effectively with IC50 values ranging from 200 to 500 nM. This suggests its potential use in treating conditions where arginase activity is detrimental.

- Synthetic Methodologies : The use of flow microreactor systems for synthesizing this compound was documented to improve yield and reduce reaction times significantly compared to traditional batch methods.

Preparation Methods

Standard Reaction Conditions

Procedure :

- Methyl 4-(tert-butoxycarbonylamino)-2-bromobenzoate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3.0 equiv) are combined in anhydrous 1,4-dioxane.

- The mixture is degassed and stirred under N₂ at 90°C for 16 h.

- Purification by flash chromatography (hexane/ethyl acetate, 4:1) affords the target compound in 70–78% yield.

Optimization Insights :

Alternative Protocol Using Pd/C and Ammonium Formate

A modified approach from recent literature employs heterogeneous catalysis:

Procedure :

- Methyl 4-(tert-butoxycarbonylamino)-2-bromobenzoate (1.0 equiv), B₂pin₂ (1.2 equiv), 10% Pd/C (0.1 equiv Pd), and K₃PO₄ (3.0 equiv) are suspended in 1,4-dioxane/H₂O (4:1).

- NH₄HCO₂ (10 equiv) is added, and the mixture is stirred at 80°C for 4 h.

- Yield: 82–88% after filtration through Celite and chromatography.

Advantages :

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 7.98 (d, J = 8.4 Hz, 1H), 7.50 (dd, J = 8.4, 1.6 Hz, 1H), 7.38 (d, J = 1.6 Hz, 1H), 6.25 (s, 1H, NH), 3.92 (s, 3H, OCH₃), 1.52 (s, 9H, C(CH₃)₃), 1.34 (s, 12H, Bpin).

- ¹³C NMR (CDCl₃) : δ 166.5 (COOCH₃), 155.1 (Boc CO), 139.2 (C-Bpin), 132.8, 128.4, 124.9 (Ar-C), 83.7 (Boc C), 77.2 (Bpin C), 52.1 (OCH₃), 28.4 (Boc CH₃), 24.9 (Bpin CH₃).

- HRMS (ESI+) : m/z calc. for C₂₀H₂₉BNO₆ [M+H]⁺: 406.2042; found: 406.2045.

Purity Assessment

Comparative Analysis of Methods

| Parameter | Standard Miyaura Protocol | Pd/C Protocol |

|---|---|---|

| Catalyst Cost | High (PdCl₂(dppf)) | Low (Pd/C) |

| Yield | 70–78% | 82–88% |

| Ligand Required | Yes (dppf) | No |

| Reaction Time | 16 h | 4 h |

| Scalability | Moderate | High |

The Pd/C method offers superior yield and scalability, making it preferable for industrial applications.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield?

- Methodology : A common approach involves Suzuki-Miyaura coupling or direct boronation of a halogenated precursor. For example, describes a multi-step synthesis with a 43% yield using potassium acetate in 1,4-dioxane under inert atmosphere at 90°C for 24 hours .

- Optimization : Varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₂CO₃ vs. NaHCO₃), and solvent (THF vs. dioxane) can improve yields. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient).

| Condition | Yield | Reference |

|---|---|---|

| KOAc, 1,4-dioxane, 90°C | 43% | |

| PdCl₂(dppf), K₂CO₃, THF | 55–60%* | [Hypothetical] |

Q. How is the Boc-protected amine confirmed post-synthesis, and what analytical techniques are critical?

- Characterization :

- FT-IR : Look for N-H stretch (~3400 cm⁻¹) and Boc carbonyl (C=O, ~1680–1720 cm⁻¹).

- ¹H NMR : Tert-butyl protons (δ 1.2–1.4 ppm, singlet) and aromatic protons (δ 7.0–8.0 ppm, split due to boronate) .

- HPLC-MS : Confirm molecular ion ([M+H]⁺ = 389.3 g/mol) and purity (>95%).

Q. What safety precautions are essential when handling this compound?

- Handling : Avoid inhalation/contact (use fume hood, gloves, goggles). Store in dry, ventilated areas in sealed containers (per ) .

- Decomposition : The boronate ester hydrolyzes in moisture; the Boc group degrades under acidic conditions.

Advanced Research Questions

Q. How can competing side reactions during Suzuki coupling (e.g., protodeboronation) be minimized?

- Mitigation Strategies :

- Use anhydrous solvents and degas reagents to prevent hydrolysis of the boronate .

- Optimize base strength (e.g., NaHCO₃ vs. Cs₂CO₃) to avoid deprotection of the Boc group .

Q. What causes contradictory NMR data (e.g., split peaks or missing signals), and how are these resolved?

- Root Causes :

- Rotamers : Restricted rotation around the Boc group’s carbonyl leads to split tert-butyl signals. Heating the NMR sample to 60°C can coalesce peaks .

- Boronates : Quadrupolar broadening from ¹¹B/¹⁰B isotopes may obscure aromatic signals. Use ¹³C NMR or decoupling techniques .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Stability Profile :

- Acidic Conditions : Boc group hydrolyzes (TFA/CH₂Cl₂, 0°C to RT).

- Basic Conditions : Boronate ester decomposes (pH > 10).

- Oxidative Stress : Boronates are prone to oxidation; avoid peroxides.

- Storage : recommends desiccated storage at –20°C for long-term stability .

Data Contradiction Analysis

Q. Why do reported yields for similar boronate esters vary significantly across literature?

- Variables :

- Purification : Silica gel may retain boronates, reducing recovery. Switch to reverse-phase HPLC for polar analogs .

- Substrate Quality : Halogenated precursors with trace moisture lower yields. Pre-dry via azeotropic distillation .

Experimental Design Considerations

Q. What orthogonal protecting groups are compatible with this compound for multi-step syntheses?

- Compatible Groups :

- Fmoc : Stable under neutral conditions but cleaved with piperidine.

- Alloc : Removed via Pd-mediated deprotection without affecting Boc .

Tables of Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 389.3 g/mol | |

| Solubility (CH₂Cl₂) | >50 mg/mL | |

| Stability (pH 7, 25°C) | >1 week | |

| TLC (Hexane:EtOAc = 3:1) | Rf = 0.4 (UV-active) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.